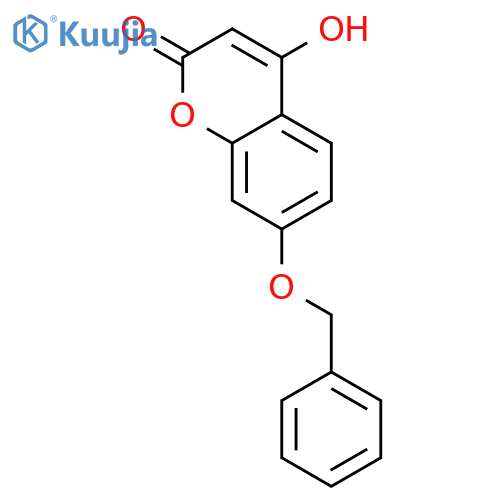Cas no 30992-66-6 (4-Hydroxy-7-benzyloxycoumarin)

4-Hydroxy-7-benzyloxycoumarin structure
商品名:4-Hydroxy-7-benzyloxycoumarin
4-Hydroxy-7-benzyloxycoumarin 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-7-benzyloxycoumarin
- 4-hydroxy-7-phenylmethoxychromen-2-one
- 2-hydroxy-7-phenylmethoxychromen-4-one
- 7-benzyloxy-4-hydroxy-2H-chromen-2-one
- 7-benzyloxy-4-hydroxy-chromen-2-one
- 7-Benzyloxy-4-hydroxy-coumarin
- 7-Benzyloxy-4-hydroxy-cumarin
- FTPXRFMTZRSQSX-UHFFFAOYSA-N
- 2H-1-Benzopyran-2-one, 4-hydroxy-7-(phenylmethoxy)-
- DTXSID30716122
- 7-(BENZYLOXY)-4-HYDROXYCHROMEN-2-ONE
- SCHEMBL7549311
- 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
- AKOS004910071
- 30992-66-6
- 7-Benzyloxy-4-hydroxycoumarin
- CHEMBL141326
- DB-295363
- BDBM50409103
- SS-4904
- 7-(benzyloxy)-4-hydroxy-2H-chromen-2-one
-
- インチ: InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
- InChIKey: FTPXRFMTZRSQSX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O
計算された属性
- せいみつぶんしりょう: 268.07400
- どういたいしつりょう: 268.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- ゆうかいてん: 292-294°C dec.
- PSA: 59.67000
- LogP: 3.07760
4-Hydroxy-7-benzyloxycoumarin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-7-benzyloxycoumarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
4-Hydroxy-7-benzyloxycoumarin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291779-1g |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | 97% | 1g |
$*** | 2023-03-30 | |
| TRC | H829930-1g |
4-Hydroxy-7-benzyloxycoumarin |
30992-66-6 | 1g |
$236.00 | 2023-05-18 | ||
| TRC | H829930-10g |
4-Hydroxy-7-benzyloxycoumarin |
30992-66-6 | 10g |
$1315.00 | 2023-05-18 | ||
| A2B Chem LLC | AB42199-5mg |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AB42199-500mg |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | >95% | 500mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AB42199-10mg |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AB42199-1mg |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| Ambeed | A401005-1g |
7-(Benzyloxy)-4-hydroxy-2H-chromen-2-one |
30992-66-6 | 97% | 1g |
$177.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1857022-1g |
4-Hydroxy-7-benzyloxycoumarin |
30992-66-6 | 97% | 1g |
¥6333.00 | 2024-08-02 | |
| TRC | H829930-5g |
4-Hydroxy-7-benzyloxycoumarin |
30992-66-6 | 5g |
$816.00 | 2023-05-18 |
4-Hydroxy-7-benzyloxycoumarin 関連文献
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
30992-66-6 (4-Hydroxy-7-benzyloxycoumarin) 関連製品
- 35817-27-7(4-Ethoxycoumarin)
- 24631-83-2(4-Hydroxy-8-methyl-2H-chromen-2-one)
- 13252-84-1(4-Hydroxy-6-methoxy-2H-chromen-2-one)
- 1983-81-9(2H-1-Benzopyran-2-one,4,7-dihydroxy-)
- 18692-77-8(4-Hydroxy-7-methylcoumarin)
- 20280-81-3(4-Methoxycoumarin)
- 17575-15-4(4-Hydroxy-7-methoxycoumarin)
- 17575-26-7(4,5,7-Trihydroxy-2H-chromen-2-one)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:30992-66-6)4-Hydroxy-7-benzyloxycoumarin

清らかである:99%
はかる:1g
価格 ($):159.0